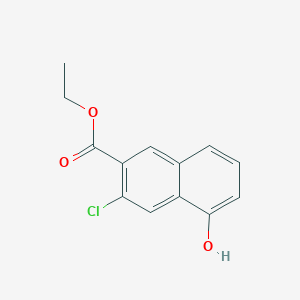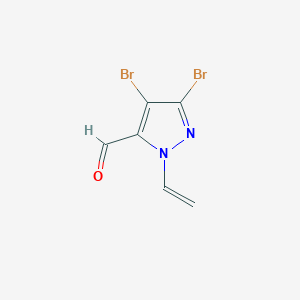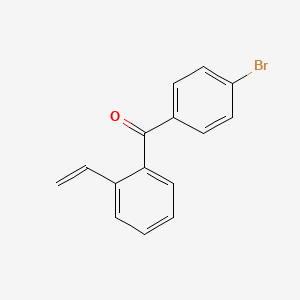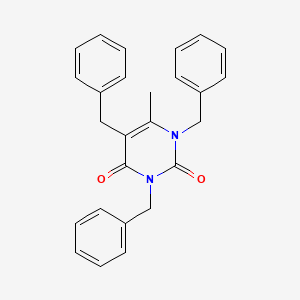
2-Sulfanylethanol;sulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Sulfanylethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained:
C2H4O+H2S→HSCH2CH2OH
Industrial production methods for sulfurous acid involve the dissolution of sulfur dioxide in water:
SO2+H2O→H2SO3
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 2-Sulfanylethanol can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: It can be reduced to form ethanethiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogenated compounds to form thioethers.
Major Products
The major products formed from these reactions include disulfides, ethanethiol, and thioethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Sulfanylethanol and sulfurous acid have a wide range of applications in scientific research:
Chemistry: 2-Sulfanylethanol is used as a reducing agent in various chemical reactions and as a stabilizer for enzymes and proteins.
Biology: It is used in cell culture and molecular biology to maintain the reducing environment of cells and to prevent the oxidation of proteins.
Medicine: Sulfurous acid is used in pharmaceutical formulations as an antioxidant and preservative.
Industry: Both compounds are used in the production of various chemicals and as intermediates in industrial processes.
Mécanisme D'action
The mechanism by which 2-sulfanylethanol exerts its effects involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them and preventing their oxidation. This property is particularly useful in maintaining the stability of proteins and enzymes in biological systems. Sulfurous acid, on the other hand, acts as an antioxidant by reacting with free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
2-Sulfanylethanol can be compared with other similar compounds such as ethanethiol and thioethylene glycol. While all these compounds contain sulfur and have reducing properties, 2-sulfanylethanol is unique due to its combination of a hydroxyl group and a thiol group, which gives it distinct chemical properties and reactivity. Similar compounds include:
Ethanethiol: A simple thiol with the formula C₂H₅SH.
Thioethylene glycol: A compound with the formula HSCH₂CH₂OH, similar to 2-sulfanylethanol but with different reactivity.
Propriétés
Numéro CAS |
887502-05-8 |
|---|---|
Formule moléculaire |
C4H14O5S3 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-sulfanylethanol;sulfurous acid |
InChI |
InChI=1S/2C2H6OS.H2O3S/c2*3-1-2-4;1-4(2)3/h2*3-4H,1-2H2;(H2,1,2,3) |
Clé InChI |
BOHXGUBNNZSJSI-UHFFFAOYSA-N |
SMILES canonique |
C(CS)O.C(CS)O.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
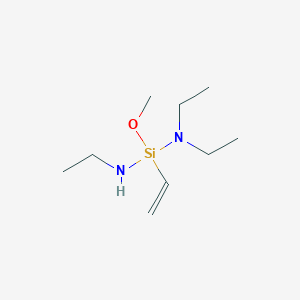
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
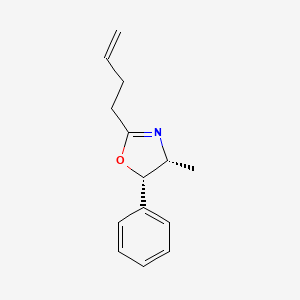

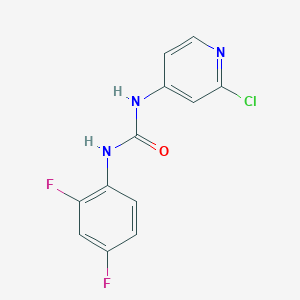
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
